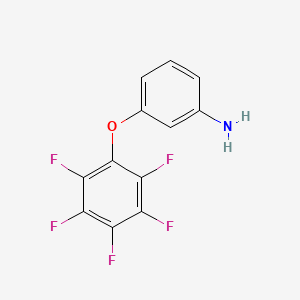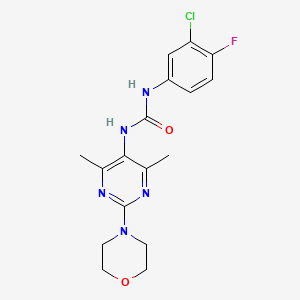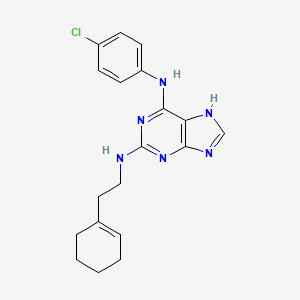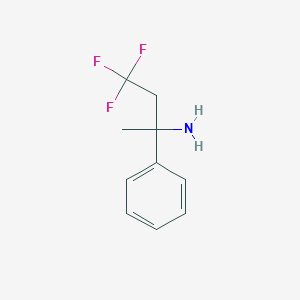
3-Cyclopropyl-5-(1-((4-ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5-(1-((4-ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Synthesis and Antimicrobial Evaluation : Compounds related to "3-Cyclopropyl-5-(1-((4-ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" have been synthesized and evaluated for their antibacterial and antifungal activities. The studies suggest that these compounds exhibit promising antimicrobial properties, making them potential candidates for developing new antimicrobial agents. For instance, the synthesis and antimicrobial evaluation of novel azetidinones demonstrated significant activity against bacterial and fungal strains (Prajapati & Thakur, 2014).
Biological Assessments and Molecular Docking
- In vitro Biological Assessment and Molecular Docking : Research on 1,3,4-oxadiazole compounds, incorporating various functionalities, including azetidine, has been conducted to explore their bioactivity potential. The synthesized derivatives showed modest antibacterial potential and were further analyzed using BSA binding analysis and molecular docking to understand their interaction with serum albumin, indicating their potential biomedical applications (Virk et al., 2023).
Antifungal and Antibacterial Activities
- Synthesis and Antibacterial Activity : Studies on 1,3,4-oxadiazole derivatives, including those with cyclopropyl groups, have focused on their synthesis and evaluation against various pathogens. These compounds have shown effective antibacterial activity, highlighting their potential in addressing bacterial resistance issues. For example, the synthesis and antibacterial activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole presented promising results against bacterial strains (Parameshwar et al., 2017).
Mechanism of Action and Plant Disease Management
- Antibacterial Activity and Mechanism of Action : Sulfone derivatives containing 1,3,4-oxadiazole moieties have been studied for their antibacterial activities, particularly against plant diseases like rice bacterial leaf blight. These compounds not only inhibit bacterial growth but also enhance plant resistance through the stimulation of specific enzymes, demonstrating their applicability in agricultural disease management (Shi et al., 2015).
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-[1-(4-ethoxyphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-22-13-5-7-14(8-6-13)24(20,21)19-9-12(10-19)16-17-15(18-23-16)11-3-4-11/h5-8,11-12H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULYZXDGEDVPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)



![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)
